3-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound that has garnered attention in various fields of research and industry due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an appropriate diol with an aldehyde or ketone under acidic conditions. This step forms the cyclic acetal structure.
Introduction of the Chloro Group: The chloro group can be introduced through halogenation reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzophenone Moiety: The benzophenone structure can be synthesized through Friedel-Crafts acylation, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The final step involves coupling the dioxolane ring and the benzophenone moiety, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: New derivatives with different substituents replacing the chloro or fluorine groups.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with lower oxidation states, such as alcohols or alkanes.
Hydrolysis Products: Diols and carbonyl compounds resulting from the cleavage of the dioxolane ring.
Scientific Research Applications
3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone
- 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone
- 3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone
Uniqueness
3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the specific combination of its functional groups, which confer distinct reactivity and properties. The presence of both chloro and fluorine substituents, along with the dioxolane ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-9-11(4-5-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPFNRFCBGIHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645071 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-22-3 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.